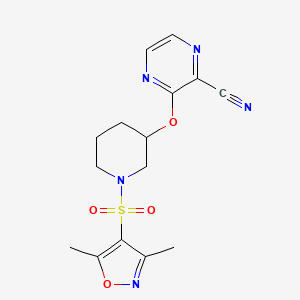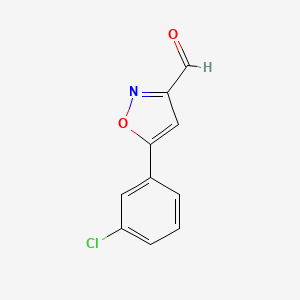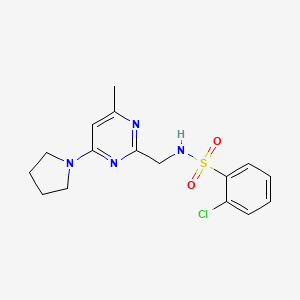![molecular formula C19H20N2O4S B2769962 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2379978-65-9](/img/structure/B2769962.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a thiophene ring, all connected through a urea linkage. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as 3,4-dimethoxybenzyl chloride, furan-3-carboxaldehyde, and thiophene-2-carboxaldehyde. The synthetic route may involve the following steps:
Formation of the Intermediate: The reaction between 3,4-dimethoxybenzyl chloride and a suitable amine (e.g., methylamine) to form the intermediate 3,4-dimethoxybenzylamine.
Coupling Reaction: The intermediate is then coupled with furan-3-carboxaldehyde and thiophene-2-carboxaldehyde under specific conditions (e.g., using a coupling agent like EDCI) to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but differs in its overall structure and functional groups.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-17-4-3-13(7-18(17)24-2)9-20-19(22)21-10-16-8-15(12-26-16)14-5-6-25-11-14/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEOLGWWFHWHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CS2)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)

![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2769883.png)

![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid](/img/structure/B2769888.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)
![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)
